![molecular formula C17H15N3O4 B2385597 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904416-76-7](/img/structure/B2385597.png)
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has attracted considerable research interest due to its potential application in various fields like medicine, agriculture, and industry. It is a part of two highly important classes of molecules in organic and medicinal chemistry: 2-Azetidinones and pyrroles .
Synthesis Analysis
The synthesis of 3-pyrrole-substituted 2-azetidinones has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . The C-4 substituent has no influence either on the yield or the rate of the reaction .Molecular Structure Analysis
The molecular formula of this compound is C17H15N3O4. It is a part of the 2-azetidinone (commonly known as β-lactam) ring system, which is the basic structural feature of a number of broad-spectrum β-lactam antibiotics .Chemical Reactions Analysis
The reaction of racemic-azetidine-2,3-diones with enantiomerically pure cis and trans-4- hydroxy-L-proline in refluxing ethanol culminates in a synthesis of substituted novel 3- (pyrrol-1- yl)-azetidin-2-ones at the C-3 position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 325.324. More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
- Key parameters include coloration efficiency (CE), optical contrast (ΔT%), and switching time (tsw) .
Electrochromic Materials
Antimicrobial Agents
Cytotoxicity Studies
Future Directions
properties
IUPAC Name |
3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)14-9-19(10-14)16(22)12-3-5-13(6-4-12)18-7-1-2-8-18/h1-8,14H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWOFYWIEIPQDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)COC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione |
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